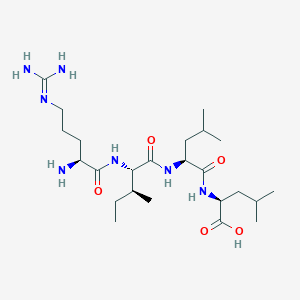
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is a versatile compound known for its unique structure and properties. It features a pyridine ring substituted at the 2 and 6 positions with 1,2,4-triazole groups. This compound has gained attention in various fields of research due to its ability to form coordination complexes with metals, making it valuable in supramolecular and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine typically involves a one-pot ‘click’ reaction. This method is efficient and allows for the formation of the compound in a straightforward manner. The reaction involves the use of azides and alkynes, which undergo a cycloaddition reaction to form the triazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot ‘click’ reaction is scalable and can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metals such as ruthenium, which can be used in photocatalysis.
Substitution Reactions: The triazole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts and the compound in a suitable solvent, often under mild conditions.
Substitution Reactions: May involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Coordination Complexes: Such as ruthenium complexes, which have applications in photocatalysis.
Functionalized Derivatives: Resulting from substitution reactions, which can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The triazole rings provide multiple coordination sites, enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but with different triazole isomers.
2,6-Bis(1,2,4-triazol-1-yl)pyridine: Another isomer with different substitution patterns.
Uniqueness
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific triazole substitution, which provides distinct coordination properties and reactivity compared to other isomers. This uniqueness makes it valuable in specialized applications such as photocatalysis and material science .
Eigenschaften
CAS-Nummer |
856849-59-7 |
|---|---|
Molekularformel |
C9H7N7 |
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
2,6-bis(1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H |
InChI-Schlüssel |
COCYNXXKOTVJJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)

![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
![acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol](/img/structure/B14183481.png)


![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)


![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)

